Cas no 1058232-07-7 (7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine)
![7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/1058232-07-7x500.png)
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-benzylsulfanyl-3-ethyltriazolo[4,5-d]pyrimidine
- 1058232-07-7
- AKOS024494132
- 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- F5061-0214
- CCG-283220
-
- Inchi: 1S/C13H13N5S/c1-2-18-12-11(16-17-18)13(15-9-14-12)19-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
- InChI Key: QFTIHJBLFUGEKK-UHFFFAOYSA-N
- SMILES: C1N=C(SCC2=CC=CC=C2)C2N=NN(CC)C=2N=1
Computed Properties
- Exact Mass: 271.08916661g/mol
- Monoisotopic Mass: 271.08916661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.8Ų
- XLogP3: 2.4
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5061-0214-2mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-15mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-5μmol |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-4mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-5mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-10mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-50mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-2μmol |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-1mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5061-0214-20mg |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
1058232-07-7 | 20mg |
$99.0 | 2023-09-10 |
7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Related Literature
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Introduction to 7-(Benzylsulfanyl)-3-Ethyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidine (CAS No. 1058232-07-7)
7-(Benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 1058232-07-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including antiviral, antifungal, and anticancer activities. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to this compound.
The chemical structure of 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is characterized by a triazolopyrimidine core with a benzylsulfanyl substituent at the 7-position and an ethyl group at the 3-position. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The benzylsulfanyl group is particularly noteworthy as it can form stable sulfide bonds with various biomolecules, potentially enhancing the compound's interactions with cellular targets.
The synthesis of 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been reported in several studies. One common approach involves the reaction of 4-chloro-7-benzylthio-1H-pyrimidin-2-one with ethyl azide under copper(I) catalysis to form the desired triazolopyrimidine derivative. This method is highly efficient and yields the compound in good purity and yield. Another synthetic route involves the reaction of 7-benzylthio-1H-pyrimidin-2-one with propargyl bromide followed by treatment with sodium azide to form the triazolopyrimidine ring.
Recent research has focused on exploring the biological activities of 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or proteins. Additionally, preliminary data suggest that this compound may have antifungal properties against Candida species and other pathogenic fungi.
In the context of cancer research, 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has shown promise as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity is not yet fully understood but may involve induction of apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific molecular targets and pathways involved.
The pharmacokinetic properties of 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have also been studied to some extent. Initial findings indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it a promising candidate for further development as a therapeutic agent. However, more detailed pharmacokinetic studies are required to optimize its formulation and dosing regimens for clinical use.
In conclusion, 7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS No. 1058232-07-7) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and potential therapeutic applications make it an exciting area of research in medicinal chemistry. Ongoing studies aim to fully characterize its biological properties and explore its potential as a novel therapeutic agent for various diseases.
1058232-07-7 (7-(benzylsulfanyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine) Related Products
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)




